molecular formula C9H15NO2 B13001433 (6R,8AR)-octahydroindolizine-6-carboxylic acid

(6R,8AR)-octahydroindolizine-6-carboxylic acid

Cat. No.: B13001433
M. Wt: 169.22 g/mol
InChI Key: NIMBJLXLLUEFCX-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,8AR)-octahydroindolizine-6-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry This compound is known for its unique structural features, which include an indolizine ring system that is fully saturated, making it an octahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8AR)-octahydroindolizine-6-carboxylic acid typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine-6-carboxylic acid using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the reduction of the double bonds in the indolizine ring, yielding the octahydro derivative.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process often involves crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(6R,8AR)-octahydroindolizine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction: The compound can be further reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the indolizine ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated indolizine derivatives and alkylated products.

Scientific Research Applications

(6R,8AR)-octahydroindolizine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (6R,8AR)-octahydroindolizine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4aR,6R,8aR)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid: Known for its neuroprotective properties and use as a glutamate receptor antagonist.

    (1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Utilized in the synthesis of complex organic frameworks.

Uniqueness

(6R,8AR)-octahydroindolizine-6-carboxylic acid is unique due to its fully saturated indolizine ring system and the presence of a carboxylic acid group. This combination of structural features provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(6R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6H2,(H,11,12)/t7-,8+/m1/s1

InChI Key

NIMBJLXLLUEFCX-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H](CN2C1)C(=O)O

Canonical SMILES

C1CC2CCC(CN2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.